1-benzyl-5-(1H-pyrrol-1-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-benzyl-5-(1H-pyrrol-1-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H19N5OS and its molecular weight is 377.47. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
Compounds related to 1-benzyl-5-(1H-pyrrol-1-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide are valuable in the synthesis of diverse heterocyclic frameworks, which are pivotal in medicinal chemistry. For instance, benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized and their reactivity explored to yield derivatives like pyrazole, isoxazole, and triazine, underscoring the compound's utility in generating a plethora of heterocyclic structures (Mohareb et al., 2004).
Antimicrobial Activity
Another significant application lies in antimicrobial research. Thiazole-aminopiperidine hybrid analogues, for example, have been designed and synthesized, showing notable in vitro activity against Mycobacterium tuberculosis, highlighting the compound's relevance in developing new antitubercular agents (Jeankumar et al., 2013).
Antiviral Research
In the realm of antiviral research, benzamide-based 5-aminopyrazoles and their derivatives have been synthesized, with several compounds displaying significant activity against the influenza A virus, underscoring the potential for developing new antiviral agents (Hebishy et al., 2020).
Anticancer Activity
Furthermore, research into anticancer applications has been fruitful. Novel pyrazolopyrimidines derivatives, for example, have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, demonstrating the compound's versatility in the search for new therapeutic agents (Rahmouni et al., 2016).
Properties
IUPAC Name |
1-benzyl-5-pyrrol-1-yl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c26-19(21-11-10-17-9-6-14-27-17)18-20(24-12-4-5-13-24)25(23-22-18)15-16-7-2-1-3-8-16/h1-9,12-14H,10-11,15H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOZQVLOAULNPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCCC3=CC=CS3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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